molecular formula C14H28N2O2 B3053099 N-[2-(Hexanoylamino)ethyl]hexanamide CAS No. 50905-12-9

N-[2-(Hexanoylamino)ethyl]hexanamide

Cat. No.: B3053099
CAS No.: 50905-12-9
M. Wt: 256.38 g/mol
InChI Key: JUFADMDNFLYBPC-UHFFFAOYSA-N
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Description

N-[2-(Hexanoylamino)ethyl]hexanamide, also referred to as Compound A in some studies, is a synthetic hexanamide derivative featuring a dual hexanoyl-ethylamide structure. It has garnered attention for its anti-parasitic activity, specifically targeting Plasmodium falciparum by inhibiting the kinase PfCDPK1, a critical enzyme in the parasite’s lifecycle . Notably, it disrupts melatonin-induced synchronization of the parasite’s intraerythrocytic cycle in vitro, though it lacks intrinsic modulation of the cycle itself . Its synthesis typically involves coupling hexanoic acid derivatives with ethylenediamine intermediates, though detailed protocols are sparingly documented in the provided evidence.

Properties

IUPAC Name

N-[2-(hexanoylamino)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-3-5-7-9-13(17)15-11-12-16-14(18)10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFADMDNFLYBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCCNC(=O)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965159
Record name N,N'-(Ethane-1,2-diyl)dihexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50905-12-9
Record name N,N′-1,2-Ethanediylbis[hexanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50905-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC131423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Ethane-1,2-diyl)dihexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Hexanoylamino)ethyl]hexanamide typically involves the reaction of hexanoic acid with ethylenediamine, followed by the acylation of the resulting intermediate with another molecule of hexanoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Hexanoylamino)ethyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(Hexanoylamino)ethyl]hexanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving amide bond formation and hydrolysis, which are important in protein chemistry.

    Medicine: Research on this compound includes its potential use as a drug intermediate or in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which N-[2-(Hexanoylamino)ethyl]hexanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide groups in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the long hydrocarbon chains can interact with lipid membranes, affecting membrane properties and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of hexanamide derivatives is exemplified below, highlighting key differences in substituents, biological activities, and applications.

Table 1: Structural and Functional Comparison of N-[2-(Hexanoylamino)ethyl]hexanamide and Analogues

Compound Name Substituents/R Groups Biological Activity/Application Key Findings Reference
This compound Hexanoyl, ethyl hexanamide Anti-parasitic (PfCDPK1 inhibition) Blocks melatonin-induced synchronization in P. falciparum; no standalone modulation .
N-[2-(1H-indol-3-yl)ethyl]benzamide Benzoyl, indole ethyl Anti-parasitic Shares PfCDPK1 inhibition with Compound A but exhibits distinct solubility due to aromatic benzamide group .
6-Amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide Amino, hydroxyphenyl ethyl Biomaterial synthesis (hydrogels) Functionalized for hyaluronan–tyramine conjugates in ECM-mimicking hydrogels .
NPC15473 (2,6-diamino-N-([1-oxotridecyl)-2-piperidinyl]methyl)hexanamide) Piperidinyl, tridecyl Protein kinase C (PKC) inhibitor Long alkyl chain and piperidine group enhance PKC selectivity; used in molecular pain studies .
Hexanamide, N-[2-(phenylamino)phenyl]- Phenylamino, phenyl Undocumented bioactivity Structural analogue with potential altered pharmacokinetics due to aromatic substitution .
6-amino-N-[2-(diisopropylamino)ethyl]hexanamide Diisopropylamino, aminoethyl Undocumented bioactivity Increased basicity from diisopropyl group may improve membrane permeability .

Key Structural and Functional Insights

Anti-Parasitic Activity: Both this compound and N-[2-(1H-indol-3-yl)ethyl]benzamide inhibit PfCDPK1, but the benzamide derivative’s aromatic ring may enhance binding affinity via π-π interactions, albeit with reduced solubility . In contrast, NPC15473’s extended alkyl chain and piperidine group confer selectivity for PKC over PfCDPK1, underscoring the role of hydrophobic substituents in kinase specificity .

Biomaterial Applications: 6-Amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide’s hydroxyphenyl group enables covalent conjugation in hydrogels, leveraging phenolic chemistry for crosslinking . This contrasts with anti-parasitic hexanamides, where polar groups are minimized to enhance cell permeability.

Synthetic Variations: Synthesis methods diverge significantly. For example, (Se)NBD-Mal () uses COMU/DIPEA coupling in DMF, while 6-amino-N-[2-(4-hydroxyphenyl)ethyl]hexanamide () employs carbodiimidazole in THF, reflecting substituent-driven reaction optimization .

NPC15473’s use in pain studies implies manageable cytotoxicity in neuronal contexts .

Biological Activity

N-[2-(Hexanoylamino)ethyl]hexanamide, also known as N-caproylglycine, is a compound of interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H28N2O2C_{14}H_{28}N_2O_2 and features a hexanoyl group attached to an ethylamine backbone. The structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC₁₄H₂₈N₂O₂
Molecular Weight256.38 g/mol
CAS Number50905-12-9

The presence of both amide and hexanoic acid-derived functionalities suggests that this compound may engage in specific biochemical interactions, particularly in protein chemistry and metabolic processes.

Enzymatic Interactions

Research indicates that this compound participates in various enzymatic reactions, particularly those involving amide bond formation and hydrolysis. These reactions are crucial in protein synthesis and degradation, making this compound relevant for studies in biochemistry and pharmacology .

Metabolic Pathways

N-caproylglycine is recognized as an endogenous metabolite found in urine. It plays a role in metabolic pathways associated with fatty acid metabolism and has been linked to conditions such as Ethylmalonic Encephalopathy. This connection highlights its potential significance in metabolic disorders .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The hexanoyl moiety may enhance membrane permeability, allowing for increased efficacy against bacterial strains. Further investigation is needed to quantify this activity and explore potential applications in antimicrobial therapies.

Case Study 1: Protein Interaction Studies

In a study examining the effects of this compound on protein interactions, researchers observed that the compound could influence the stability of certain protein complexes. This was attributed to its ability to form hydrogen bonds with key amino acid residues within the proteins, suggesting a role in modulating protein function .

Case Study 2: Metabolic Effects in Model Organisms

A study conducted on model organisms demonstrated that administration of N-caproylglycine led to altered metabolic profiles, particularly affecting fatty acid oxidation rates. These findings support the hypothesis that this compound may play a role in regulating energy metabolism, potentially offering insights into therapeutic strategies for metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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